molecular formula C23H21N3O6 B12394232 AChE/BChE-IN-12

AChE/BChE-IN-12

Cat. No.: B12394232
M. Wt: 435.4 g/mol
InChI Key: PKFPTYFWUOSWAN-UHFFFAOYSA-N
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Description

AChE/BChE-IN-12, also known as compound 10b, is a potent inhibitor of acetylcholinesterase, butyrylcholinesterase, and beta-secretase-1. This compound is a 3,5-dimethoxy analogue and has shown significant potential in crossing the blood-brain barrier via passive diffusion. It inhibits the self-aggregation of amyloid-beta monomers, making it a promising candidate for Alzheimer’s disease research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AChE/BChE-IN-12 involves the preparation of a 3,5-dimethoxy analogue. The detailed synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques suitable for industrial applications. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

AChE/BChE-IN-12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction can produce reduced forms with different pharmacological properties .

Scientific Research Applications

AChE/BChE-IN-12 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a model inhibitor in studies exploring the inhibition mechanisms of acetylcholinesterase and butyrylcholinesterase.

    Biology: It is employed in research investigating the role of cholinesterases in various biological processes and diseases.

    Medicine: this compound is a valuable tool in Alzheimer’s disease research, particularly in studying the inhibition of amyloid-beta aggregation and its effects on cognitive function.

Mechanism of Action

AChE/BChE-IN-12 exerts its effects by inhibiting the activity of acetylcholinesterase, butyrylcholinesterase, and beta-secretase-1. The compound interacts with the peripheral anionic site and catalytic anionic site residues of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. Additionally, the inhibition of beta-secretase-1 reduces the formation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease .

Comparison with Similar Compounds

AChE/BChE-IN-12 is unique due to its dual inhibitory activity against acetylcholinesterase and butyrylcholinesterase, as well as its ability to inhibit beta-secretase-1. Similar compounds include:

This compound stands out due to its ability to cross the blood-brain barrier and inhibit multiple targets involved in Alzheimer’s disease, making it a promising candidate for further research and development.

Properties

Molecular Formula

C23H21N3O6

Molecular Weight

435.4 g/mol

IUPAC Name

8-acetyl-7-[[1-[(3,5-dimethoxyphenyl)methyl]triazol-4-yl]methoxy]chromen-2-one

InChI

InChI=1S/C23H21N3O6/c1-14(27)22-20(6-4-16-5-7-21(28)32-23(16)22)31-13-17-12-26(25-24-17)11-15-8-18(29-2)10-19(9-15)30-3/h4-10,12H,11,13H2,1-3H3

InChI Key

PKFPTYFWUOSWAN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)OCC3=CN(N=N3)CC4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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